3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Description
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde (CAS: 93546-17-9) is a pyrazolopyridine derivative characterized by a chloro substituent at position 3, a phenyl group at position 2, and a formyl (-CHO) group at position 5. This compound belongs to the pyrazolo[4,3-c]pyridine family, which is structurally related to purine analogs and exhibits diverse pharmacological properties, including antitumor, antihypertensive, and antimicrobial activities .
Properties
CAS No. |
62176-73-2 |
|---|---|
Molecular Formula |
C13H8ClN3O |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-chloro-2-phenylpyrazolo[4,3-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-13-11-7-15-6-9(8-18)12(11)16-17(13)10-4-2-1-3-5-10/h1-8H |
InChI Key |
FOYRTRXYDVSAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine, leading to the formation of the desired pyrazolopyridine structure . The reaction is usually carried out in the presence of a base such as sodium bicarbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro substituent under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.
Reduction: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Physicochemical Properties
- Reactivity : The aldehyde group in the target compound distinguishes it from ester (e.g., 7-carboxylate) or hydroxyl-substituted analogs, offering unique reactivity for further derivatization.
- Stability : The chloro substituent at position 3 may enhance stability via steric protection of the pyrazolo ring, whereas the methoxy group in 7-(4-methoxyphenyl) analogs improves solubility .
Key Research Findings
Structure-Activity Relationships (SAR) :
Synthetic Challenges :
Biological Activity
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. Characterized by its unique structure, which includes a chlorinated pyrazole ring fused with a pyridine moiety, this compound has garnered attention due to its potential biological activities, particularly in oncology. This article presents an overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C13H8ClN3O, with a molar mass of approximately 257.68 g/mol. The presence of the aldehyde functional group enhances its reactivity and potential biological activity through various chemical transformations such as electrophilic substitutions and condensation reactions .
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties . Specifically, derivatives of this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 5.23 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 6.45 | PARP cleavage and microtubule disruption |
| MDA-MB-231 (Breast) | 2.43–7.84 | Microtubule destabilization and apoptosis induction |
| HepG2 (Liver) | 4.98–14.65 | Inhibition of cell proliferation |
The antiproliferative effects are often mediated through mechanisms involving the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases, leading to programmed cell death (apoptosis) .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells by activating caspases and promoting PARP cleavage.
- Microtubule Disruption : The compound has been identified as a microtubule-destabilizing agent, which interferes with mitotic spindle formation during cell division.
- Enzyme Inhibition : Molecular docking studies suggest that derivatives can interact with key enzymes involved in cancer progression, indicating potential for targeted therapy .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[4,3-c]pyridine derivatives in preclinical models:
- Study on MDA-MB-231 Cells :
-
In Vivo Models :
- Further investigations into animal models demonstrated that these compounds could effectively reduce tumor size while exhibiting minimal toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
